molecular formula C22H24N2Si2 B1602878 3,8-Bis((trimethylsilyl)ethynyl)-1,10-phenanthroline CAS No. 320573-10-2

3,8-Bis((trimethylsilyl)ethynyl)-1,10-phenanthroline

Cat. No. B1602878
M. Wt: 372.6 g/mol
InChI Key: RHQJPUDVIJICOH-UHFFFAOYSA-N
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Description

“3,8-Bis((trimethylsilyl)ethynyl)-1,10-phenanthroline” is a phenanthroline derivative. Phenanthroline is a heterocyclic organic compound with the formula C12H8N2. It is an aromatic compound and its structure is similar to that of the phenanthrene where two carbon atoms are replaced by nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would consist of a 1,10-phenanthroline core, which is a tricyclic molecule consisting of three fused rings - two benzene rings connected by a pyridine ring. The 3 and 8 positions of this core are substituted with ethynyl (C≡C-H) groups, which are further substituted with trimethylsilyl (Si(CH3)3) groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of any other functional groups. Some general properties might include solubility in organic solvents, stability towards heat and light, and reactivity towards acids, bases, and other reagents .

Safety And Hazards

As with any chemical compound, handling “3,8-Bis((trimethylsilyl)ethynyl)-1,10-phenanthroline” would require appropriate safety precautions. These might include wearing gloves and eye protection, and working in a well-ventilated area .

Future Directions

Future research could explore the potential applications of this compound, particularly in coordination chemistry or materials science. Studies could also investigate its synthesis, properties, and reactivity in more detail .

properties

IUPAC Name

trimethyl-[2-[8-(2-trimethylsilylethynyl)-1,10-phenanthrolin-3-yl]ethynyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2Si2/c1-25(2,3)11-9-17-13-19-7-8-20-14-18(10-12-26(4,5)6)16-24-22(20)21(19)23-15-17/h7-8,13-16H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHQJPUDVIJICOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CN=C2C(=C1)C=CC3=CC(=CN=C32)C#C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90615960
Record name 3,8-Bis[(trimethylsilyl)ethynyl]-1,10-phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90615960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,8-Bis((trimethylsilyl)ethynyl)-1,10-phenanthroline

CAS RN

320573-10-2
Record name 3,8-Bis[(trimethylsilyl)ethynyl]-1,10-phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90615960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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